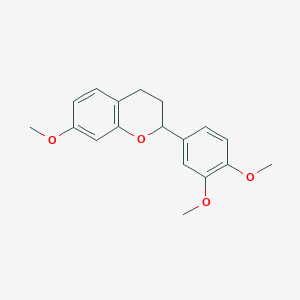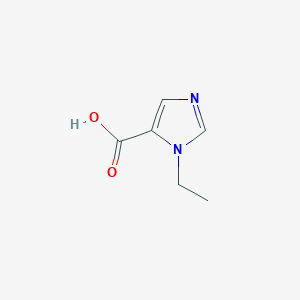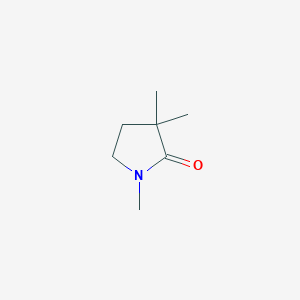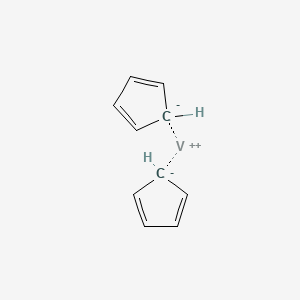
红景天苷
概述
描述
红景天苷是一种从红景天属植物中提取的化合物,特别是从玫瑰红景天中提取。红景天是一种多年生草本植物,属于景天科,在亚洲和欧洲国家传统医学中被广泛使用。 红景天苷以其适应原、神经保护、抗肿瘤、心脏保护和抗抑郁作用而闻名 .
科学研究应用
红景天苷具有广泛的科学研究应用,包括:
化学: 红景天苷因其化学性质及其作为合成其他生物活性化合物的先驱的潜力而被研究。
生物学: 研究红景天苷对细胞过程的影响及其作为各种疾病治疗剂的潜力。
医学: 红景天苷用于开发治疗抑郁症、焦虑症和心血管疾病等疾病的药物。
作用机制
红景天苷通过多种分子靶点和途径发挥作用。已知它可以调节参与情绪调节的神经递质,如血清素和多巴胺的活性。红景天苷还具有抗氧化特性,有助于保护细胞免受氧化应激。 此外,它还影响参与应激反应和炎症的基因表达 .
安全和危害
When handling Rhodiolin, it is advised to avoid dust formation, breathing mist, gas or vapours, and contacting with skin and eye. Use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .
未来方向
Rhodiolin has a long history of use in traditional medicine to stimulate the nervous system, treat stress-induced fatigue and depression, enhance physical performance and work productivity, and treat gastrointestinal ailments and impotence. Future research may focus on further elucidating the mechanisms of action of Rhodiolin and exploring its potential applications in various health conditions .
生化分析
Biochemical Properties
Rhodiolin interacts with various enzymes, proteins, and other biomolecules. These compounds are thought to be critical for the plant’s observed adaptogenic effects .
Cellular Effects
Rhodiolin has significant effects on various types of cells and cellular processes. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism . For instance, Rhodiolin is known to increase 5-hydroxytryptamine and serotonin receptor expression .
Molecular Mechanism
At the molecular level, Rhodiolin exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . It acts as µ-opioid receptor and κ-opiate receptor agonists, promoting the release of β-endorphin and exerting an anxiolytic, antiarrhythmic, and hypotensive action .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Rhodiolin change over time. It has been shown to protect human cortical neurons from oxidative stress and optimize Ca 2+ homeostasis .
Dosage Effects in Animal Models
The effects of Rhodiolin vary with different dosages in animal models. It has been shown to improve some indices of free radical control and energy metabolism, increasing liver superoxide dismutase and glutathione peroxidase activity of antioxidant enzymes, stabilizing blood sugar, increasing liver glycogen and muscle glycogen reserves, and increasing the metabolism of fat .
Metabolic Pathways
Rhodiolin is involved in various metabolic pathways. It interacts with enzymes and cofactors, and can affect metabolic flux or metabolite levels .
Transport and Distribution
Rhodiolin is transported and distributed within cells and tissues. It has been shown to increase mitochondrial mass and up-regulate mitochondrial biogenesis factors .
Subcellular Localization
Current studies suggest that it may be directed to specific compartments or organelles based on targeting signals or post-translational modifications .
准备方法
合成路线及反应条件
红景天苷的合成涉及多个步骤,包括从红景天植物中提取化合物。提取过程通常涉及使用乙醇、甲醇或水等溶剂提取的方法。 然后,使用高效液相色谱 (HPLC) 等色谱技术纯化粗提物以分离红景天苷 .
工业生产方法
红景天苷的工业生产涉及从红景天植物中大规模提取。植物被收割、干燥并研磨成细粉。然后,将粉末进行溶剂提取,然后使用 HPLC 进行纯化。 然后,将纯化的红景天苷配制成各种医药和保健品 .
化学反应分析
反应类型
红景天苷会发生几种类型的化学反应,包括:
氧化: 红景天苷可以被氧化形成各种氧化衍生物。
还原: 还原反应可以将红景天苷转化为还原形式。
常用试剂和条件
红景天苷反应中常用的试剂包括过氧化氢等氧化剂、硼氢化钠等还原剂以及各种催化剂用于取代反应。 反应通常在受控的温度和 pH 条件下进行,以确保形成所需的产物 .
形成的主要产物
红景天苷反应形成的主要产物包括氧化衍生物、还原形式以及具有不同官能团的取代化合物。 这些产物具有不同的生物活性,并因其潜在的治疗应用而被研究 .
相似化合物的比较
红景天苷通常与其他从红景天属植物中提取的化合物进行比较,例如:
红景天苷: 以其抗疲劳和抗压力特性而闻名。
红景天苷: 表现出抗氧化和抗炎作用。
红景天苷: 与红景天苷相似,具有额外的神经保护作用。
红景天苷: 合成其他生物活性化合物的先驱.
红景天苷因其广泛的生物活性及其在各种治疗应用中的应用潜力而独一无二。 其适应原、神经保护和心脏保护作用的结合使其成为医药和保健品行业研究和开发中的一种有价值的化合物 .
属性
IUPAC Name |
(2R,3R)-6,8-dihydroxy-3-(4-hydroxy-3-methoxyphenyl)-2-(hydroxymethyl)-9-(4-hydroxyphenyl)-2,3-dihydropyrano[3,2-h][1,4]benzodioxin-7-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H20O10/c1-32-16-8-12(4-7-14(16)28)22-18(10-26)34-24-17(33-22)9-15(29)19-20(30)21(31)23(35-25(19)24)11-2-5-13(27)6-3-11/h2-9,18,22,26-29,31H,10H2,1H3/t18-,22-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
POVCYOFRCMBMKD-XMSQKQJNSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)C2C(OC3=C(O2)C=C(C4=C3OC(=C(C4=O)O)C5=CC=C(C=C5)O)O)CO)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=CC(=C1)[C@@H]2[C@H](OC3=C(O2)C=C(C4=C3OC(=C(C4=O)O)C5=CC=C(C=C5)O)O)CO)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H20O10 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
480.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is Rhodiolin and where is it found?
A: Rhodiolin, also known as rhodionin, is a flavonoid compound found in plants of the Rhodiola genus, particularly Rhodiola rosea and Rhodiola sachalinensis. [, , , ] These plants are traditionally used for their adaptogenic properties, helping the body cope with stress. []
Q2: What is the chemical structure and formula of Rhodiolin?
A: While the provided abstracts don't explicitly detail the spectroscopic data for Rhodiolin, they confirm its classification as a flavonoid. For comprehensive structural information, further investigation into specific chemistry databases or literature focusing on Rhodiolin's isolation and characterization would be necessary. [, , ]
Q3: Have there been any studies on the effects of Rhodiolin on hypoxia?
A: While not directly focused on Rhodiolin, one study investigated the effects of bioactive compounds from Rhodiola crenulata on Hypoxia-Inducible Factor-1α (HIF-1α) expression. Interestingly, Tyrosol and Salidroside, compounds found alongside Rhodiolin in Rhodiola species, were shown to upregulate HIF-1α mRNA expression. [] This finding suggests a potential area for further research into Rhodiolin's role in hypoxia pathways.
Q4: Has Rhodiolin been investigated for its potential in treating specific diseases?
A: While the provided research doesn't focus on Rhodiolin as a primary treatment for specific diseases, it highlights its presence in Rhodiola extracts. Notably, a study explored a herbal preparation containing Rhodiola rosea, along with Potentilla alba and Scutellaria baicalensis, for its potential benefits in individuals with subclinical hypothyroidism. [] Further research is needed to isolate the specific effects of Rhodiolin within this complex mixture.
Q5: What is the stability of Rhodiolin under different conditions?
A5: The provided research abstracts don't offer specific details on the stability of Rhodiolin under various conditions. Evaluating a compound's stability often involves assessing factors like temperature, pH, light exposure, and storage conditions. Further research focused on Rhodiolin's stability would be valuable for understanding its potential applications and limitations.
Q6: What analytical techniques are typically used to study Rhodiolin?
A: Although not explicitly stated, the research suggests common analytical techniques used to identify and characterize compounds like Rhodiolin, including High-Performance Liquid Chromatography (HPLC) for separation and quantification. [, ] Additionally, spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are often employed for structural elucidation. []
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




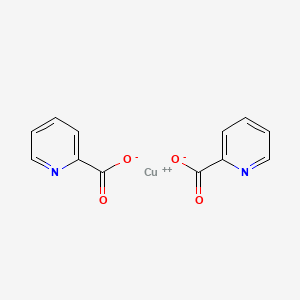

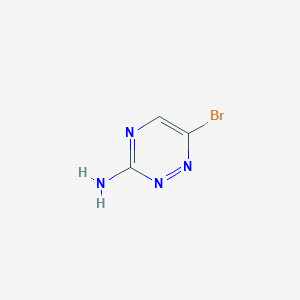



![(1s-trans)-2-[(Phenylmethoxy)methyl]-3-cyclopenten-1-ol](/img/structure/B1631943.png)
